[(2-FLUOROPHENYL)METHYL]({2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE
Overview
Description
[(2-FLUOROPHENYL)METHYL]({2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE is an organic compound with the molecular formula C24H32FNO. It is a complex molecule featuring a fluorobenzyl group, an isopropyl group, and a tetrahydropyran ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-FLUOROPHENYL)METHYL]({2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the fluorobenzyl group. Common synthetic routes may involve:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with an amine precursor.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-FLUOROPHENYL)METHYL]({2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
[(2-FLUOROPHENYL)METHYL]({2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [(2-FLUOROPHENYL)METHYL]({2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorobenzyl){2-[2-isopropyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine
- (2-bromobenzyl){2-[2-isopropyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine
Uniqueness
The presence of the fluorobenzyl group in [(2-FLUOROPHENYL)METHYL]({2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro and bromo analogs. This makes it particularly valuable in specific research and industrial applications.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FNO/c1-18(2)23-16-24(13-15-27-23,21-10-8-19(3)9-11-21)12-14-26-17-20-6-4-5-7-22(20)25/h4-11,18,23,26H,12-17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQCJRFOFVFPAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOC(C2)C(C)C)CCNCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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